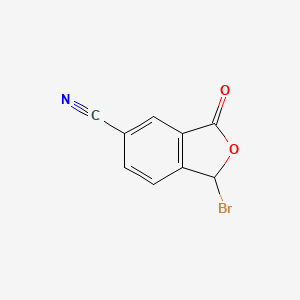

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C9H4BrNO2 and a molecular weight of 238.04 g/mol . It is also known by the synonym 3-bromo-6-cyanophthalide . This compound is characterized by its unique structure, which includes a bromine atom, a nitrile group, and a dihydroisobenzofuran ring system.

Preparation Methods

The synthesis of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile . The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents.

Scientific Research Applications

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: The compound’s unique structure makes it a valuable tool in the study of biological pathways and potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and other organic reactions .

Comparison with Similar Compounds

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with similar compounds such as:

1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Lacks the bromine atom, leading to different reactivity and applications.

3-Bromo-6-cyanophthalide: Another synonym for the compound, highlighting its structural features.

This compound’s unique combination of functional groups and ring system sets it apart from other similar compounds, making it a valuable asset in various fields of research and industry.

Biological Activity

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile, with the CAS number 89877-63-4, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₉H₄BrNO₂

- Molecular Weight : 238.038 g/mol

- Physical State : Solid at room temperature

- LogP : 2.12218 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to 1-bromo-3-oxo derivatives exhibit significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for related benzofuran derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Benzofuran Derivative A | S. aureus | 0.0039 |

| Benzofuran Derivative B | E. coli | 0.025 |

Antifungal Activity

Similar to its antibacterial effects, the compound also shows antifungal activity:

- It has been noted that benzofuran derivatives can exhibit antifungal properties against strains such as Candida albicans, with MIC values indicating effective inhibition .

Case Studies and Research Findings

A notable study focused on the synthesis of various benzofuran derivatives, including 1-bromo variants, where the biological activity was assessed through in vitro assays:

- Study on Antimicrobial Properties : This study evaluated several halogenated benzofurans and found that the presence of bromine significantly enhanced antimicrobial activity due to its electron-withdrawing properties .

- Cytotoxic Effects : Some derivatives were tested for cytotoxicity against cancer cell lines, indicating potential use as anticancer agents by inducing apoptosis .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of related compounds:

Properties

CAS No. |

89877-63-4 |

|---|---|

Molecular Formula |

C9H4BrNO2 |

Molecular Weight |

238.04 g/mol |

IUPAC Name |

1-bromo-3-oxo-1H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C9H4BrNO2/c10-8-6-2-1-5(4-11)3-7(6)9(12)13-8/h1-3,8H |

InChI Key |

CDKBUJVKCXGMMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)OC2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.